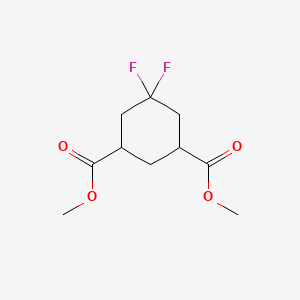

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPQWNFHKWAXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC(C1)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728981 | |

| Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296114-57-2 | |

| Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

This guide provides an in-depth analysis of the expected spectroscopic data for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive and instructional resource for researchers. It outlines the methodologies for acquiring high-quality spectroscopic data and provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) results based on fundamental principles and data from analogous structures.

Introduction to this compound

This compound possesses a cyclohexane core functionalized with two methyl ester groups at the 1 and 3 positions and a gem-difluoro group at the 5-position. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic environment and conformation of the cyclohexane ring, making spectroscopic analysis a critical tool for confirming its structure and purity. This guide will walk through the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

2.1.1. Experimental Protocol: ¹H NMR

A standard approach for obtaining a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[1][2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[1] The solution should be transferred to a 5 mm NMR tube.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.

-

Data Acquisition: Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopy.

2.1.2. Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound suggests the presence of several distinct proton environments. The chemical shifts are influenced by the electronegativity of the neighboring ester and gem-difluoro groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-3 | 2.8 - 3.0 | Multiplet | - | 2H |

| H-2ax, H-6ax | 2.2 - 2.4 | Multiplet | - | 2H |

| H-2eq, H-6eq | 2.5 - 2.7 | Multiplet | - | 2H |

| H-4ax | 2.0 - 2.2 | Multiplet | - | 1H |

| H-4eq | 2.3 - 2.5 | Multiplet | - | 1H |

| -OCH₃ | ~3.7 | Singlet | - | 6H |

Interpretation:

-

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.7 ppm, a characteristic chemical shift for such groups.[3][4]

-

The methine protons (H-1 and H-3) are deshielded by the adjacent ester groups and are expected to resonate between 2.8 and 3.0 ppm.

-

The methylene protons at C-2 and C-6 are diastereotopic due to the chiral centers at C-1 and C-3. This means the axial and equatorial protons will have different chemical shifts and will show complex splitting patterns due to both geminal and vicinal coupling.

-

Similarly, the methylene protons at C-4 are also diastereotopic.

-

The presence of fluorine atoms will introduce further complexity through long-range H-F coupling, which may broaden the signals of the protons on C-4 and C-6.

¹³C NMR Spectroscopy

2.2.1. Experimental Protocol: ¹³C NMR

The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Caption: Workflow for ¹³C NMR Spectroscopy.

2.2.2. Predicted ¹³C NMR Spectrum and Interpretation

The carbon chemical shifts are highly sensitive to the electronic environment. The gem-difluoro and ester groups will have a significant impact on the chemical shifts of the cyclohexane ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | 170 - 175 | Singlet | - |

| C-5 | 120 - 125 | Triplet | ¹JCF ≈ 240-250 |

| -OCH₃ | 51 - 53 | Singlet | - |

| C-1, C-3 | 40 - 45 | Singlet | - |

| C-4, C-6 | 35 - 40 | Triplet | ²JCF ≈ 20-25 |

| C-2 | 25 - 30 | Singlet | - |

Interpretation:

-

The carbonyl carbons (C=O) of the ester groups are expected in the downfield region of 170-175 ppm.[5]

-

The most characteristic signal is that of C-5 , which is directly attached to two fluorine atoms. This carbon will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).[6]

-

The methyl ester carbons (-OCH₃) will appear around 51-53 ppm.[7]

-

The methine carbons (C-1 and C-3) will be in the 40-45 ppm range.

-

The methylene carbons adjacent to the CF₂ group (C-4 and C-6) will show a triplet splitting pattern due to two-bond coupling to the fluorine atoms (²JCF).[6]

-

The methylene carbon at C-2 is the most upfield of the ring carbons.

¹⁹F NMR Spectroscopy

2.3.1. Experimental Protocol: ¹⁹F NMR

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer needs to be equipped with a fluorine probe.

-

Data Acquisition: A simple pulse-acquire sequence is sufficient. Proton decoupling can be used to simplify the spectrum.

Caption: Workflow for ¹⁹F NMR Spectroscopy.

2.3.2. Predicted ¹⁹F NMR Spectrum and Interpretation

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-F | -90 to -110 | Singlet (proton decoupled) |

Interpretation:

-

The two fluorine atoms at the C-5 position are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.[8]

-

The chemical shift for gem-difluoroalkanes typically falls in the range of -90 to -110 ppm relative to CFCl₃.[9][10]

-

In a proton-coupled ¹⁹F NMR spectrum, this signal would likely appear as a multiplet due to coupling with the protons on C-4 and C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

3.1. Experimental Protocol: IR Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[12][13]

-

Sample Preparation: Place a drop of the neat liquid on one salt plate and press the second plate on top to create a thin film.[14]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopy.

3.2. Predicted IR Spectrum and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch (ester) | 1000 - 1300 | Strong (two bands) |

| C-F stretch | 1000 - 1100 | Strong |

Interpretation:

-

A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most characteristic signal and corresponds to the C=O stretch of the saturated ester groups.[15][16]

-

The presence of two strong bands in the 1000-1300 cm⁻¹ region is indicative of the C-O stretching vibrations of the ester functionality.[17]

-

Strong absorption bands in the 1000-1100 cm⁻¹ range are expected for the C-F stretching vibrations. These may overlap with the C-O stretching bands.

-

The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the alkane parts of the molecule.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

4.1. Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion.[18][19]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

Caption: Workflow for ESI-MS.

4.2. Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₀H₁₄F₂O₄, which corresponds to a molecular weight of 236.21 g/mol .

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 237.09 | Protonated molecular ion |

| [M+Na]⁺ | 259.07 | Sodiated molecular ion |

| [M-OCH₃]⁺ | 205.07 | Loss of a methoxy group |

| [M-COOCH₃]⁺ | 177.08 | Loss of a carbomethoxy group |

Interpretation:

-

In ESI-MS, the base peak is often the protonated molecular ion [M+H]⁺ at m/z 237.09 or the sodiated adduct [M+Na]⁺ at m/z 259.07.[20] The observation of these ions would confirm the molecular weight of the compound.

-

Fragmentation in ESI is generally minimal, but some characteristic losses may be observed.[21] The loss of a methoxy group (-OCH₃) would result in a fragment at m/z 205.07.

-

The loss of a carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 177.08.

-

In electron impact (EI) ionization, more extensive fragmentation of the cyclohexane ring would be expected.[22]

Conclusion

This guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy and mass spectrometry, offers a powerful and complementary set of tools for the unambiguous structural confirmation of this fluorinated cyclohexane derivative. The predicted data and interpretations herein should serve as a valuable resource for researchers working with this and related compounds.

References

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. scispace.com [scispace.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1H and 13C NMR of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, lending unique properties such as enhanced metabolic stability and modulated bioavailability.[1][2] Consequently, the precise structural elucidation of these organofluorine compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into molecular structure and conformation.[2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule that combines the complexities of a stereochemically rich cyclohexane core with the distinctive spectroscopic signatures of geminal fluorine substitution. We will explore the theoretical underpinnings, predict spectral features for both cis and trans isomers, and provide a robust experimental protocol for data acquisition, tailored for researchers and professionals in pharmaceutical and chemical development.

Foundational Principles: The Influence of Fluorine in NMR

While the fundamentals of ¹H and ¹³C NMR are widely understood, the presence of the ¹⁹F nucleus (100% natural abundance, spin I = ½) introduces specific, highly informative effects that are critical for interpretation.[2]

-

Broad Chemical Shift Range: The ¹⁹F nucleus possesses a much larger chemical shift dispersion than ¹H, making it an extremely sensitive probe of its local electronic environment.[2][3]

-

Scalar (J) Coupling: Fluorine couples strongly through bonds to both protons (JHF) and carbons (JCF). These couplings are often observed over multiple bonds (2-5 bonds), providing invaluable connectivity data. The magnitudes of these coupling constants are highly dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.[3][4]

-

¹JCF (one bond): Typically very large, ranging from 240 to 320 Hz.[4][5]

-

²JCF (two bonds): Significant, often in the range of 20-30 Hz.

-

³JCF (three bonds): Dependent on Karplus-type relationships, ranging from 0 to 20 Hz.

-

²JHF (two bonds): Geminal proton-fluorine coupling is large, often 40-60 Hz.[5]

-

³JHF (three bonds): Vicinal coupling is conformationally dependent, typically 5-20 Hz.

-

Stereochemistry and Conformational Analysis

This compound exists as cis and trans diastereomers. For a valid spectral interpretation, one must first consider the most stable chair conformation of each isomer, as this dictates the axial/equatorial positioning of protons and their resultant chemical shifts and coupling constants. The bulky methoxycarbonyl groups will strongly prefer the sterically less hindered equatorial positions to avoid unfavorable 1,3-diaxial interactions.[6]

Diagram 1. Simplified representation of cis and trans isomers. The cis isomer can adopt a low-energy diequatorial conformation, while the trans isomer would force one bulky ester group into a high-energy axial position. Therefore, the cis isomer is expected to be the thermodynamically favored product. Our analysis will focus primarily on the cis isomer.

Predicted NMR Spectral Analysis (cis-isomer)

Based on the diequatorial conformation of the cis-isomer, we can predict the key features of its ¹H and ¹³C NMR spectra. The molecule possesses a plane of symmetry passing through C2 and C5, simplifying the spectra.

Predicted ¹H NMR Spectrum

There are five distinct proton environments in the cis-isomer: H1/H3, H2ax, H2eq, H4ax/H6ax, H4eq/H6eq, and the methoxy protons.

-

Methoxy Protons (-OCH₃): These will appear as a sharp singlet, integrating to 6H, likely around 3.7 ppm , a typical value for methyl esters.

-

H1 and H3: These protons are equivalent due to symmetry. They are in an axial position, adjacent to an axial proton at C2 and an equatorial proton at C2. They will be deshielded by the adjacent ester group. Expected chemical shift is ~2.7-2.9 ppm . The multiplicity will be complex, appearing as a triplet of triplets or a multiplet due to coupling to H2ax, H2eq, H4ax, and H6ax.

-

H2ax and H2eq: These protons are diastereotopic. The axial proton (H2ax) will be shielded relative to the equatorial one and will exhibit large diaxial couplings to H1 and H3. H2eq will have smaller equatorial-axial couplings.

-

H4/H6 Protons: These protons are adjacent to the CF₂ group. They will experience significant through-bond coupling to the fluorine atoms (³JHF). The axial and equatorial protons are diastereotopic and will appear as distinct signals, likely complex multiplets due to geminal (H-H), vicinal (H-H), and vicinal (H-F) couplings. These are expected between 1.8-2.4 ppm .

Table 1: Predicted ¹H NMR Data for cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

| Assignment | Predicted δ (ppm) | Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| -OCH₃ | ~ 3.7 | s (singlet) | None |

| H1, H3 | ~ 2.8 | m (multiplet) | J(H1,H2ax), J(H1,H2eq), J(H1,H6ax), J(H1,H6eq) |

| H4ax, H6ax | ~ 2.0 | ddd or m | J(Hax,Heq), J(Hax,H3/1), J(Hax,Fax), J(Hax,Feq) |

| H4eq, H6eq | ~ 2.2 | ddd or m | J(Heq,Hax), J(Heq,H3/1), J(Heq,Fax), J(Heq,Feq) |

| H2ax | ~ 1.9 | m | J(Hax,Heq), J(Hax,H1), J(Hax,H3) |

| H2eq | ~ 2.1 | m | J(Heq,Hax), J(Heq,H1), J(Heq,H3) |

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon environments. The key diagnostic signal will be C5, which is directly bonded to two fluorine atoms.

-

C5 (CF₂): This carbon will be significantly deshielded by the two fluorine atoms and will appear far downfield, likely >115 ppm . Crucially, it will be split into a triplet by the two directly attached fluorines (¹JCF ≈ 250 Hz ).[3][4]

-

C4 and C6: These carbons are equivalent and are two bonds away from the fluorines. They will appear as a triplet due to ²JCF coupling (≈ 20-25 Hz) . Their chemical shift will be in the aliphatic region, estimated around 30-35 ppm .

-

C1 and C3: These carbons, bearing the ester groups, will be deshielded, appearing around 40-45 ppm . They will exhibit a smaller ³JCF coupling , likely a triplet.

-

C2: This carbon is four bonds away from the fluorines, and any ⁴JCF coupling may be too small to resolve. It is expected to appear at the most upfield position in the ring, around 25-30 ppm .

-

Carbonyl Carbon (C=O): Expected in the typical ester range, ~170-175 ppm .

-

Methoxy Carbon (-OCH₃): Expected around 52-55 ppm .

Table 2: Predicted ¹³C NMR Data for cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

| Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Predicted JCF (Hz) |

|---|---|---|---|

| C=O | ~ 172 | s (singlet) | - |

| C5 | > 115 | t (triplet) | ¹JCF ≈ 250 |

| -OCH₃ | ~ 53 | s (singlet) | - |

| C1, C3 | ~ 42 | t (triplet) | ³JCF ≈ 5-10 |

| C4, C6 | ~ 32 | t (triplet) | ²JCF ≈ 20-25 |

| C2 | ~ 28 | s or unresolved t | ⁴JCF < 3 |

Experimental Protocol for High-Quality NMR Acquisition

Acquiring clean, interpretable spectra of fluorinated compounds requires careful attention to experimental parameters. The causality for these choices is rooted in the unique properties of the ¹⁹F nucleus.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer & Probe Setup

-

Rationale: A mid-to-high field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons. The probe must be capable of observing ¹H and ¹³C, and ideally, tunable to ¹⁹F for decoupling experiments.

Data Acquisition Workflow

Diagram 2. Experimental workflow for NMR analysis.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton (zg30 pulse program).

-

Key Parameters:

-

d1 (Relaxation Delay): 2-5 seconds. A sufficient delay ensures quantitative integration.

-

ns (Number of Scans): 8-16 scans. Usually sufficient for this concentration.

-

sw (Spectral Width): ~12-15 ppm.

-

-

-

¹³C NMR Acquisition:

-

Experiment: ¹H-decoupled ¹³C (zgpg30).

-

Key Parameters:

-

d1: 2 seconds.

-

ns: 128-1024 scans. More scans are needed due to the low natural abundance of ¹³C.

-

-

Expert Insight: The standard proton-decoupled spectrum will show carbons split by fluorine. This is highly informative. For simplification, a dual-decoupling experiment ({¹H, ¹⁹F}) could be performed if the hardware allows, which would render all carbon signals as singlets.[3] Comparing the ¹⁹F-coupled and ¹⁹F-decoupled spectra is a powerful method for identifying which carbons are in proximity to the fluorine atoms.[7]

-

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, essential for tracing the connectivity of the cyclohexane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons (like C=O) and confirming long-range connectivity.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, governed by the conformational rigidity of the cyclohexane ring and the profound influence of the gem-difluoro substituents. The key diagnostic features are the large ¹JCF coupling constant for the CF₂ carbon and the complex splitting patterns of the protons and carbons adjacent to the fluorinated center. A systematic approach, combining 1D and 2D NMR techniques as outlined in this guide, enables a full and unambiguous assignment of all signals, providing absolute confirmation of the molecule's structure and stereochemistry. This level of analytical rigor is indispensable for advancing drug development and materials science projects that rely on the unique contributions of organofluorine chemistry.

References

-

Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Fluorine NMR Source: Encyclopedia of Magnetic Resonance URL: [Link]

-

Title: 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate Source: ResearchGate URL: [Link]

-

Title: 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones Source: Journal of Fluorine Chemistry URL: [Link]

-

Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione Source: StudyCorgi URL: [Link]

-

Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches Source: Environmental Science & Technology URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: ePrints Soton - University of Southampton URL: [Link]

-

Title: Carbon-fluorine coupling constants, n J CF Source: ResearchGate URL: [Link]

-

Title: 19Flourine NMR Source: University of Ottawa NMR Facility URL: [Link]

-

Title: Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water Source: Scholars Research Library URL: [Link]

-

Title: Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: ProQuest URL: [Link]

-

Title: Dimethyl(1r,2s,5r*)-5-methyl-cyclohexane-1,2-dicarboxylate Source: SpectraBase URL: [Link]

-

Title: Part 1 .--19F Spectra of Fluorocyclohexanes Source: RSC Publishing URL: [Link]

-

Title: Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 16: Multinuclear NMR Source: Chemistry LibreTexts URL: [Link]

-

Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL: [Link]

-

Title: 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL: [Link]

-

Title: Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins Source: MDPI URL: [Link]

-

Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]

-

Title: Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane Source: The Journal of Chemical Physics URL: [Link]

-

Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

-

Title: cis-1,3-Dimethylcyclohexane Source: Protein Data Bank URL: [Link]

- Title: The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid Source: Google Patents URL

-

Title: Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry Source: ePrints Soton - University of Southampton URL: [Link]

-

Title: Fluorocyclohexane Source: PubChem URL: [Link]

-

Title: Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene Source: Doc Brown's Chemistry URL: [Link]

-

Title: CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES Source: The Journal of the Pennsylvania Academy of Science URL: [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics.org [biophysics.org]

- 3. jeolusa.com [jeolusa.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

A Senior Application Scientist's Guide to 19F NMR Analysis of gem-Difluorocyclohexane Compounds

For: Researchers, scientists, and drug development professionals.

Foreword: The Unique Power of the Gem-Difluoro Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for modulating the physicochemical and pharmacological properties of drug candidates. Among the various fluorinated motifs, the gem-difluorocyclohexane scaffold holds a place of particular importance. Its introduction can profoundly influence lipophilicity, metabolic stability, and binding affinity. However, the true utility of this moiety extends beyond its synthetic advantages; it serves as a powerful and sensitive reporter group for detailed structural and dynamic studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This in-depth technical guide is designed to provide researchers, from seasoned spectroscopists to synthetic chemists, with the foundational knowledge and practical insights required to leverage ¹⁹F NMR for the comprehensive analysis of gem-difluorocyclohexane compounds. We will delve into the core principles governing their unique spectral characteristics, explore advanced techniques for conformational analysis, and provide actionable protocols for acquiring high-quality, reproducible data. Our focus will be on not just the "what" but the "why"—elucidating the causality behind experimental choices to empower you to confidently apply these methods to your own research challenges.

Section 1: Fundamental Principles of ¹⁹F NMR in the Context of gem-Difluorocyclohexanes

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it offers sensitivity approaching that of ¹H NMR.[1][2] Crucially for biological and pharmaceutical applications, the virtual absence of endogenous fluorine in biological systems ensures that ¹⁹F NMR spectra are free from background signals, making it an exquisitely sensitive probe.[3][4]

For gem-difluorocyclohexanes, two key features dominate their ¹⁹F NMR spectra: the vast chemical shift dispersion and the large geminal ¹⁹F-¹⁹F coupling constant.

Chemical Shift: A Sensitive Reporter of the Local Environment

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, with a typical range for organofluorine compounds spanning over 200 ppm.[5] This hypersensitivity is a significant advantage, as subtle changes in molecular conformation or intermolecular interactions can lead to substantial and easily detectable changes in the ¹⁹F chemical shift.[4][6]

In a gem-difluorocyclohexane ring, the two fluorine atoms are diastereotopic, occupying distinct axial (Fₐₓ) and equatorial (Fₑq) positions in a chair conformation. This difference in the local environment leads to distinct chemical shifts. At low temperatures, where the ring inversion is slow on the NMR timescale, two separate signals are observed. Typically, the equatorial fluorine resonance (δFₑq) is found downfield from the axial fluorine resonance (δFₐₓ). For the parent 1,1-difluorocyclohexane, this difference (Δδ = δFₑq - δFₐₓ) is approximately 15.64 ppm.[7][8]

Substituents on the cyclohexane ring further modulate these chemical shifts, providing a rich source of structural information. The introduction of a methyl group at the C-3 position, for instance, has a marked effect. An equatorial methyl group leads to a shielding (upfield shift) of both the equatorial and axial fluorine signals, while an axial methyl group at the same position causes a significant deshielding (downfield shift).[7]

Spin-Spin Coupling: Deciphering Connectivity and Conformation

Spin-spin coupling, or J-coupling, provides through-bond connectivity information. In gem-difluorocyclohexanes, the most prominent coupling is the two-bond geminal ¹⁹F-¹⁹F coupling (²JFF). This coupling is typically very large, on the order of 235-250 Hz, and its magnitude is relatively insensitive to substituent effects.[7]

Additionally, three-bond ¹H-¹⁹F couplings (³JHF) are invaluable for conformational analysis. These couplings follow a Karplus-type relationship, where their magnitude is dependent on the dihedral angle between the coupled nuclei. For instance, the coupling between an axial fluorine and an adjacent axial proton (³J_HₐₓFₐₓ_) is significantly larger (around 34 Hz) than the coupling between an axial fluorine and an adjacent equatorial proton (³J_HₑqFₐₓ_, around 11.5 Hz).[7][8] These relationships are critical for unambiguously assigning the stereochemistry of the fluorinated carbon and adjacent centers.

Section 2: Conformational Dynamics and Variable Temperature ¹⁹F NMR

At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.[9][10][11] For a gem-difluorocyclohexane, this process exchanges the axial and equatorial fluorine environments. If this exchange is fast on the NMR timescale, the distinct signals for Fₐₓ and Fₑq coalesce into a single, time-averaged signal.

By lowering the temperature, this dynamic process can be slowed down, allowing for the resolution of the individual conformers. This technique, known as variable temperature (VT) NMR, is a powerful tool for determining the thermodynamic parameters of ring inversion.

The Coalescence Temperature and Eyring Analysis

As the temperature is lowered, the broad, averaged signal begins to sharpen and then splits into two distinct signals corresponding to the axial and equatorial fluorines. The temperature at which these two signals just merge into a single broad peak is known as the coalescence temperature (T_c).

From the coalescence temperature and the chemical shift difference between the two exchanging sites (Δν in Hz), the rate constant (k) for the ring inversion at T_c can be calculated. A more rigorous approach involves a full line-shape analysis of the spectra at various temperatures around coalescence. This data can then be used in an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters for the ring inversion process:

-

Gibbs Free Energy of Activation (ΔG‡): The free energy barrier to ring inversion.

-

Enthalpy of Activation (ΔH‡): The heat energy barrier.

-

Entropy of Activation (ΔS‡): The change in disorder of the system in the transition state.

For 1,1-difluorocyclohexane, the free energy of activation (ΔG‡) for ring inversion has been determined to be approximately 9.8 kcal/mol.[7][8]

Below is a diagram illustrating the relationship between the rate of ring inversion and the observed ¹⁹F NMR spectrum.

Section 3: Practical Guide to ¹⁹F NMR Data Acquisition and Processing

Acquiring high-quality ¹⁹F NMR data requires careful consideration of several experimental parameters. The high sensitivity and large chemical shift range of ¹⁹F present both opportunities and challenges.

Sample Preparation for Quantitative Analysis

For accurate quantitative ¹⁹F NMR (qNMR), precise sample preparation is paramount.

Step-by-Step Protocol:

-

Mass Determination: Accurately weigh the gem-difluorocyclohexane compound and a suitable internal standard. The internal standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with the analyte signals.

-

Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Common choices include CDCl₃, acetone-d₆, or DMSO-d₆.

-

Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the deuterated solvent in a volumetric flask.

-

Transfer: Transfer an aliquot of the solution to a high-quality NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe.

NMR Spectrometer Setup

Key Parameters to Optimize:

-

Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, it is crucial to set a wide enough spectral width to encompass all fluorine signals, including the internal standard. A preliminary scout scan with a very large SW may be necessary for unknown compounds.[5]

-

Transmitter Offset (O1): Center the spectral window on the region of interest to ensure uniform excitation of all signals.

-

Relaxation Delay (D1): For quantitative measurements, the relaxation delay between scans should be at least 5 times the longest longitudinal relaxation time (T₁) of any fluorine nucleus in the sample.[12] T₁ values for ¹⁹F can vary, so an inversion-recovery experiment may be needed to determine them accurately.[13]

-

Pulse Angle: A 90° pulse angle is often used for optimal signal in a single scan, but for qNMR, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes improve efficiency.

-

Decoupling: For routine spectra, ¹H decoupling is often employed to simplify the multiplets and improve the signal-to-noise ratio. For quantitative work, inverse-gated decoupling is essential to suppress the Nuclear Overhauser Effect (NOE) which can alter signal intensities.[12][13]

The following diagram outlines a typical workflow for ¹⁹F NMR analysis.

Section 4: Applications in Drug Discovery and Development

The unique properties of the gem-difluorocyclohexane motif and its clear ¹⁹F NMR signature make it a valuable tool in drug discovery.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-affinity fragments that bind to a biological target are identified and then optimized into more potent leads. ¹⁹F NMR is a powerful primary screening technique for fluorinated fragment libraries.[14] The binding of a gem-difluorocyclohexane-containing fragment to a protein can be detected by changes in its ¹⁹F NMR spectrum, such as:

-

Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signals upon binding, indicating an alteration of their local electronic environment.

-

Line Broadening: An increase in the signal's linewidth due to the slower tumbling of the larger protein-fragment complex.

Because the ¹⁹F spectrum is so sensitive and free of background, these small changes can be reliably detected even for weak binding events.[5]

Probing Protein-Ligand Interactions

Once a lead compound containing a gem-difluorocyclohexane moiety is identified, ¹⁹F NMR can be used to gain detailed insights into its binding mode and the conformational state of the protein. By observing the ¹⁹F signals of the ligand, one can monitor binding events, determine binding affinities, and even map the binding site through competition experiments with known binders.[4][6]

The sensitivity of the Fₐₓ and Fₑq chemical shifts to their environment means they can report on the specific interactions within the binding pocket, providing crucial data for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Section 5: Data Summary and Key Parameters

The following tables summarize key ¹⁹F NMR parameters for 1,1-difluorocyclohexane and some of its substituted derivatives, providing a valuable reference for researchers in the field.

Table 1: ¹⁹F NMR Data for 1,1-Difluorocyclohexane at Low Temperature

| Parameter | Value | Source |

| Solvent | CS₂ / CFCl₃ | [7][8] |

| Temperature | -71 °C to -93 °C | [7][8] |

| δFₐₓ (ppm) | Varies with reference | [7][8] |

| δFₑq (ppm) | ~15.64 ppm downfield of Fₐₓ | [7][8] |

| ²JFF (Hz) | 235.3 | [7][8] |

| ³J_HₐₓFₐₓ_ (Hz) | 34.3 | [7][8] |

| ³J_HₑqFₐₓ_ (Hz) | 11.5 | [7][8] |

Table 2: Activation Parameters for Ring Inversion of 1,1-Difluorocyclohexane

| Parameter | Value (kcal/mol) | Source |

| ΔG‡ | 9.8 | [7][8] |

| ΔH‡ | 8.6 - 9.0 | [7][8] |

Table 3: Substituent Effects on ¹⁹F Chemical Shifts (Relative to Parent Compound)

| Substituent | Position | Orientation | Effect on δFₐₓ (ppm) | Effect on δFₑq (ppm) | Source |

| Methyl | C-3 | Equatorial | +1.3 (shielding) | +1.8 (shielding) | [7] |

| Methyl | C-3 | Axial | -4.9 (deshielding) | -5.9 (deshielding) | [7] |

Conclusion

The gem-difluorocyclohexane moiety is more than just a bioisostere; it is a versatile and information-rich probe for molecular structure, dynamics, and interactions. By mastering the principles and techniques of ¹⁹F NMR outlined in this guide, researchers can unlock a wealth of data that can accelerate synthetic efforts, deepen the understanding of conformational behavior, and drive the discovery of new therapeutics. The inherent sensitivity and clarity of ¹⁹F NMR, when applied to these unique scaffolds, provide a decisive advantage in the complex and challenging field of drug development.

References

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

ACD/Labs. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

-

Burnell, E. E., & de Lange, C. A. (2019). Ring inversion in cyclohexane: a textbook example. Liquid Crystals, 47(13), 1965–1974. Retrieved from [Link]

-

Spaziante, P., & Roberts, J. D. (1971). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society, 93(13), 3284–3288. Retrieved from [Link]

-

Johansson, E. (2015). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Retrieved from [Link]

-

Gerig, J. T. (1994). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Retrieved from [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8044-8051. Retrieved from [Link]

-

Ashenhurst, J. (2014, April 18). Cyclohexane Conformations. Master Organic Chemistry. Retrieved from [Link]

-

Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. Retrieved from [Link]

-

Li, Z., et al. (2015). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Analytical Methods, 7(19), 8123-8129. Retrieved from [Link]

-

Browne, L. M., et al. (1975). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Journal of the American Chemical Society, 97(10), 2871-2872. Retrieved from [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8044-8051. Retrieved from [Link]

-

Burnell, E. E., & de Lange, C. A. (2019). Ring inversion in cyclohexane: a textbook example. ResearchGate. Retrieved from [Link]

-

Zhang, X., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(2), 279-284. Retrieved from [Link]

-

NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2022, September 8). [Video]. YouTube. Retrieved from [Link]

-

Junker, J., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

-

Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 723815. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Vulpetti, A., & Dalvit, C. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. Retrieved from [Link]

-

Pinto, A., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(34), 9579-9586. Retrieved from [Link]

-

Hu, D., et al. (2018). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Organic & Biomolecular Chemistry, 16(30), 5484-5488. Retrieved from [Link]

-

Spaziante, P., & Roberts, J. D. (1971). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of the American Chemical Society, 93(13), 3284-3288. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. learning.sepscience.com [learning.sepscience.com]

- 14. chemrxiv.org [chemrxiv.org]

Infrared spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural characterization of this highly functionalized fluorinated scaffold. We will explore the influence of the gem-difluoro substituent on the vibrational frequencies of the ester groups, detail the expected spectral features, and provide a validated experimental protocol for acquiring high-fidelity data. The causality behind spectral interpretation and experimental design is emphasized, grounding the discussion in established spectroscopic principles and their application in a pharmaceutical R&D context.

Introduction: The Convergence of Fluorine Chemistry and Spectroscopic Analysis

The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals. The precise characterization of these molecules is paramount, ensuring structural integrity and purity throughout the development pipeline.

This compound: A Versatile Scaffold

This compound represents a valuable building block in synthetic chemistry. Its cyclohexane core provides a rigid, three-dimensional sp³-rich scaffold, a feature increasingly sought after to "escape from flatland" in drug discovery and improve physicochemical properties.[1] The diester functionalities offer versatile handles for further chemical elaboration, while the gem-difluoro group at a non-functionalized position serves to lock in specific conformational preferences and enhance metabolic resistance. Its analogs, such as Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, have been investigated for antibacterial and antifungal properties, highlighting the potential of this molecular framework in developing new therapeutic agents.[1]

The Criticality of Spectroscopic Verification

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive verification of functional groups within a molecule. For a compound like this compound, IR analysis provides immediate confirmation of the critical ester moieties and the successful incorporation of the carbon-fluorine bonds. It serves as a first-line quality control measure in multi-step syntheses and aids in the elucidation of reaction pathways.

Molecular Structure and Conformational Considerations

Structural Analysis

The core structure consists of a cyclohexane ring substituted with two methyl ester groups at the 1 and 3 positions and a geminal difluoro group at the 5-position.

Caption: 2D representation of this compound.

Stereochemistry and Chair Conformations

The relationship between the two ester groups can be either cis or trans. This stereochemistry dictates the conformational stability.

-

cis-Isomer : The two ester groups can be either diaxial (a,a) or diequatorial (e,e). Due to severe steric hindrance from 1,3-diaxial interactions, the diequatorial conformation is overwhelmingly favored.[2]

-

trans-Isomer : One ester group must be axial and the other equatorial (a,e). The ring can flip to an equivalent (e,a) conformation.

For the purpose of spectral prediction, we will primarily consider the most stable conformer, which will be the dominant species in the sample: the cis-diequatorial isomer. The principles discussed, however, apply broadly to either isomer.

Theoretical Infrared Spectral Analysis

The IR spectrum of this molecule is best understood by dissecting it into regions corresponding to its primary functional groups.

The Carbonyl (C=O) Stretching Region: The Impact of Electronegativity

The C=O stretching vibration in esters is one of the most characteristic and intense absorptions in an IR spectrum.[3] For saturated aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ range.[4][5]

A key feature of this compound is the presence of the two highly electronegative fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma framework of the cyclohexane ring. This effect reduces electron density at the carbonyl carbons (C1 and C3), which in turn strengthens the C=O double bond. According to Hooke's Law, a stronger bond (higher force constant) vibrates at a higher frequency.

Expert Insight: We predict the C=O stretching frequency for this molecule to be at the high end of the typical range, likely between 1750-1760 cm⁻¹ . This upward shift is a direct and measurable consequence of the remote electronic influence of the fluorine substituents.

The Carbon-Fluorine (C-F) Stretching Region

The C-F stretching vibrations are characterized by very strong absorptions, typically found in the broad range of 1360-1000 cm⁻¹.[6] The exact position is highly sensitive to the molecular environment.[6] For a gem-difluoro (-CF₂) group, the C-F bonds vibrate together, giving rise to two distinct modes:

-

Asymmetric Stretch: Usually at a higher frequency.

-

Symmetric Stretch: Usually at a lower frequency.

These two strong bands will be prominent features in the upper fingerprint region. Their high intensity may obscure other weaker absorptions in this area.[6]

The Carbon-Oxygen (C-O) Stretching Region

Esters display two distinct C-O stretching vibrations, which contribute to a pattern often referred to as the "Rule of Three" (one C=O stretch and two C-O stretches).[7] These strong absorptions are typically found between 1300 and 1000 cm⁻¹.[5][7]

-

Acyl-Oxygen Stretch (C(=O)-O): This bond has more double-bond character and appears at a higher frequency, typically 1300-1150 cm⁻¹.

-

Alkyl-Oxygen Stretch (O-CH₃): This bond appears at a lower frequency, typically 1150-1000 cm⁻¹.

The overlap of these strong C-O stretches with the strong C-F stretches will make the 1300-1000 cm⁻¹ region particularly complex and dense with intense peaks.

Aliphatic C-H Vibrations

-

Stretching (ν): The sp³ C-H bonds of the cyclohexane ring and the methyl groups will produce medium-intensity absorptions in the 3000-2850 cm⁻¹ region.

-

Bending (δ): Scissoring and rocking vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ range.

The Fingerprint Region (1500 - 500 cm⁻¹)

This region contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule.[8] While individual peak assignment is challenging, the overall pattern is unique to the molecule's specific structure and conformation, serving as a "molecular fingerprint." For this molecule, this region will be dominated by the intense C-F and C-O stretching bands.

Summary of Expected Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Causality and Notes |

| C-H Stretch | -CH₂- (ring), -CH₃ (ester) | 3000 - 2850 | Medium | sp³ C-H stretching vibrations. |

| C=O Stretch | Ester (-COOCH₃) | 1760 - 1750 | Strong, Sharp | Frequency is shifted high due to the electron-withdrawing inductive effect of the gem-difluoro group.[4][5] |

| C-H Bend | -CH₂-, -CH₃ | 1470 - 1350 | Medium to Weak | Scissoring and bending modes. |

| C-F Asymmetric Stretch | Gem-difluoro (-CF₂) | ~1350 - 1200 | Very Strong | One of two characteristic C-F stretches.[6] |

| C-O Acyl Stretch | C(=O)-O | 1300 - 1150 | Strong | Part of the characteristic ester absorption pattern.[7] |

| C-F Symmetric Stretch | Gem-difluoro (-CF₂) | ~1200 - 1100 | Very Strong | The second characteristic C-F stretch.[6] |

| C-O Alkyl Stretch | O-CH₃ | 1150 - 1000 | Strong | The second C-O stretch in the ester pattern.[7] |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes a self-validating system for obtaining a reliable IR spectrum of this compound.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹ is required.

Sample Preparation: A Self-Validating Approach

Given that the analyte is likely a liquid or low-melting solid, two primary methods are recommended. Using both and comparing the results provides excellent validation.

-

Method A: Neat Film Transmission (Traditional)

-

Rationale: This classic method provides a clean spectrum of the pure substance without interference from solvents or ATR crystal artifacts.[9] It relies on creating a thin liquid film between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

-

Protocol:

-

Ensure the salt plates are clean, dry, and free of scratches.

-

Place one small drop of the liquid sample onto the center of one plate.

-

Carefully place the second plate on top and give it a slight turn to spread the sample into a thin, uniform film.[9]

-

Mount the plates in the spectrometer's sample holder.

-

-

-

Method B: Attenuated Total Reflectance (ATR) (Modern)

-

Rationale: ATR is the dominant modern technique due to its simplicity, speed, and minimal sample preparation.[11] It is ideal for both liquids and solids, requiring only good contact between the sample and the ATR crystal (e.g., diamond or zinc selenide).

-

Protocol:

-

Ensure the ATR crystal surface is impeccably clean. Run a background scan of the clean crystal.

-

Place a single drop of the liquid sample directly onto the crystal surface.

-

If the sample is a solid, place a small amount on the crystal and apply pressure with the built-in clamp to ensure firm contact.[12]

-

-

Step-by-Step Data Acquisition Workflow

Caption: Standard workflow for FTIR data acquisition and processing.

Data Processing and Interpretation

-

Background Subtraction: The instrument software automatically ratios the sample scan against the background scan to remove atmospheric H₂O and CO₂ signals.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Correlation: Compare the observed peaks with the expected values in the summary table (Section 3.6). Pay close attention to the C=O stretch (verifying the high-frequency shift) and the intense bands in the 1350-1000 cm⁻¹ region, confirming the presence of both C-F and C-O bonds.

Application in a Research & Development Context

Quality Control in Multi-Step Synthesis

In the synthesis of complex molecules for drug discovery, this compound often serves as an early-stage intermediate.[13][14] A quick FTIR scan at the end of its synthesis provides immediate confirmation that the key functional groups are present before proceeding to the next, often more costly, step. The absence of hydroxyl (-OH) bands from starting materials or the presence of the characteristic high-frequency C=O and strong C-F bands validates the success of the reaction.

Elucidating Reaction Mechanisms

By monitoring a reaction over time with in-situ IR spectroscopy, one can track the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction where the ester groups of this molecule are being modified, monitoring the shift or disappearance of the ~1755 cm⁻¹ C=O band can provide valuable mechanistic insight.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic and intense absorption bands. The most informative features are the strong C=O stretching vibration, which is shifted to a higher frequency (~1750-1760 cm⁻¹) due to the inductive effect of the gem-difluoro group, and the complex, overlapping pattern of very strong C-F and C-O stretching bands in the 1350-1000 cm⁻¹ region. A properly executed FTIR analysis, using either transmission or ATR methods, provides a rapid, reliable, and essential tool for the structural verification and quality control of this versatile fluorinated building block in any research, discovery, or development setting.

References

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Online]. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. University of Calgary Chemistry. [Online]. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. [Online]. Available at: [Link]

-

Hof, F., Scofield, D. M., Schweizer, W. B., & Diederich, F. (2004). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie International Edition, 43(38), 5056–5059. [Online]. Available at: [Link]

-

Cumbes, J. H., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 85(23), 15434–15443. [Online]. Available at: [Link]

-

Riedel, J., et al. (2021). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 154(20), 204305. [Online]. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd.. [Online]. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. University of Colorado Boulder Department of Chemistry. [Online]. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Online]. Available at: [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Wikipedia. [Online]. Available at: [Link]

-

StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Online]. Available at: [Link]

-

Sharma, G. V., et al. (2010). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 2(4), 180-186. [Online]. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.. [Online]. Available at: [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy. [Online]. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Online]. Available at: [Link]

-

Cumbes, J. H., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. [Online]. Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Online]. Available at: [Link]

Sources

- 1. Dimethyl 5-oxocyclohexane-1,3-dicarboxylate|87122-06-3 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. One moment, please... [edinst.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. studycorgi.com [studycorgi.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Stereoisomers of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a molecule of interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the gem-difluoro group. This document details a robust synthetic pathway, methodologies for the separation of the cis and trans diastereomers, in-depth characterization using nuclear magnetic resonance (NMR) spectroscopy, and a thorough conformational analysis of the stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this fluorinated carbocyclic scaffold.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa. The cyclohexane ring is a common scaffold in pharmaceuticals, and its conformational behavior is a critical determinant of biological activity. The gem-difluoro substitution at the 5-position of a 1,3-dicarboxylate cyclohexane ring system introduces unique stereoelectronic effects that significantly influence the conformational equilibrium of the resulting stereoisomers. This guide will explore the synthesis, separation, and detailed stereochemical analysis of the cis and trans isomers of this compound.

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound is proposed, commencing with the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization is a classic method for the formation of five- and six-membered rings.[1][2][3]

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Dieckmann Condensation of Dimethyl Pimelate

The synthesis initiates with the intramolecular Dieckmann condensation of dimethyl pimelate to form the cyclic β-keto ester, dimethyl 2-oxocyclohexane-1,3-dicarboxylate.[1][4] The use of a non-nucleophilic base such as sodium methoxide in an aprotic solvent like toluene is crucial to promote the condensation while minimizing side reactions.

Experimental Protocol:

-

To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dry toluene (500 mL) and sodium methoxide (1.2 eq).

-

Heat the suspension to reflux.

-

Add a solution of dimethyl pimelate (1.0 eq) in dry toluene (100 mL) dropwise over 2 hours.

-

Continue refluxing for an additional 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Electrophilic Fluorination

The resulting β-keto ester is then subjected to electrophilic fluorination to introduce the gem-difluoro moiety at the C5 position. Selectfluor® (F-TEDA-BF4) is an effective and easy-to-handle electrophilic fluorinating agent for this transformation.[5][6][7]

Experimental Protocol:

-

Dissolve the crude dimethyl 2-oxocyclohexane-1,3-dicarboxylate (1.0 eq) in acetonitrile (200 mL) in a round-bottom flask.

-

Add Selectfluor® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C with a water bath.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC and 19F NMR.

-

Upon completion, quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain dimethyl 5,5-difluoro-2-oxocyclohexane-1,3-dicarboxylate.

Step 3: Reduction of the Ketone

The ketone functionality is then reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

Experimental Protocol:

-

Dissolve the purified difluorinated β-keto ester (1.0 eq) in methanol (150 mL) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude alcohol.

Step 4: Deoxygenation

The final step involves the deoxygenation of the secondary alcohol to yield the target this compound as a mixture of cis and trans isomers. A two-step procedure involving mesylation followed by reduction with a strong hydride source is proposed.

Experimental Protocol:

-

Dissolve the crude alcohol (1.0 eq) in dichloromethane (150 mL) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in dry tetrahydrofuran (THF) (150 mL) and cool to 0 °C.

-

Carefully add lithium aluminum hydride (2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension through Celite® and concentrate the filtrate to obtain the crude mixture of cis and trans this compound.

Separation of Stereoisomers

The synthesized product is a mixture of two diastereomers: cis and trans. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques. Flash column chromatography on silica gel is a suitable method for this separation on a preparative scale.

Experimental Protocol for Chromatographic Separation:

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent. The amount of silica should be approximately 50-100 times the weight of the crude mixture.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans diastereomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization and differentiation of the cis and trans isomers. Key diagnostic signals in the 1H, 13C, and 19F NMR spectra allow for unambiguous assignment of the relative stereochemistry.

1H NMR Spectroscopy

The key to distinguishing the cis and trans isomers lies in the coupling constants (J-values) between the protons at C1, C2, C3, and C4. The Karplus relationship predicts that the vicinal coupling constant (3J) is dependent on the dihedral angle between the coupled protons.[8][9][10] In a chair conformation, axial-axial couplings (dihedral angle ≈ 180°) are large (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial couplings (dihedral angle ≈ 60°) are smaller (typically 2-5 Hz).

-

Cis Isomer: In its most stable diequatorial conformation, the protons at C1 and C3 are both axial. The coupling patterns of the protons at C2 and C4 will reflect both axial-axial and axial-equatorial couplings.

-

Trans Isomer: In its most stable conformation (one substituent axial, one equatorial), the coupling patterns will be more complex due to conformational averaging, but will differ significantly from the cis isomer.

13C NMR Spectroscopy

The 13C NMR spectra will show distinct chemical shifts for each carbon in the two isomers. The carbon bearing the gem-difluoro group (C5) will appear as a triplet due to one-bond C-F coupling. The chemical shifts of the other ring carbons will be influenced by the stereochemistry of the ester groups.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds.[11] The two fluorine atoms at C5 are diastereotopic and will likely exhibit distinct chemical shifts, appearing as a pair of doublets due to geminal F-F coupling. The chemical shifts will be influenced by the overall conformation of the ring. Based on data for 1,1-difluorocyclohexane, the equatorial fluorine is expected to be downfield of the axial fluorine.[12]

| Parameter | Cis Isomer (Predicted) | Trans Isomer (Predicted) |

| 1H NMR | ||

| H1, H3 | Multiplet, distinct chemical shifts | Multiplet, distinct chemical shifts |

| H2, H4, H6 | Complex multiplets | Complex multiplets |

| OCH3 | Two singlets, ~3.7 ppm | Two singlets, ~3.7 ppm |

| 13C NMR | ||

| C=O | ~170-175 ppm | ~170-175 ppm |

| C1, C3 | ~40-45 ppm | ~40-45 ppm |

| C5 | Triplet, ~115-125 ppm (1JCF ≈ 240-250 Hz) | Triplet, ~115-125 ppm (1JCF ≈ 240-250 Hz) |

| OCH3 | ~52 ppm | ~52 ppm |

| 19F NMR | ||

| F-ax, F-eq | Two doublets (2JFF ≈ 230-240 Hz) | Two doublets (2JFF ≈ 230-240 Hz) |

Conformational Analysis

The conformational preferences of the cis and trans isomers are dictated by the minimization of steric strain, primarily 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is known as its A-value. The A-value for a methoxycarbonyl (-COOCH3) group is approximately 1.27 kcal/mol.

Cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

The cis isomer can exist in two chair conformations that are in equilibrium.

Caption: Conformational equilibrium of the cis isomer.

-

Diequatorial Conformer: Both methoxycarbonyl groups occupy equatorial positions. This is the more stable conformation as it avoids 1,3-diaxial interactions involving the bulky ester groups.

-

Diaxial Conformer: Both methoxycarbonyl groups are in axial positions. This conformation is significantly destabilized by two 1,3-diaxial interactions between the ester groups and the axial protons at C1 and C5, and C3 and C5 respectively. The energetic cost would be approximately 2 x 1.27 = 2.54 kcal/mol, making this conformer negligibly populated at room temperature.

Trans-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

The trans isomer also exists as an equilibrium of two chair conformations. In this case, both conformers have one axial and one equatorial methoxycarbonyl group.

Caption: Conformational equilibrium of the trans isomer.

The two conformers are energetically equivalent, and therefore will be present in approximately equal amounts at room temperature. Each conformer is destabilized by one 1,3-diaxial interaction involving the axial methoxycarbonyl group, with an energetic cost of about 1.27 kcal/mol.

Relative Stability of Cis and Trans Isomers

The cis isomer, which can adopt a low-energy diequatorial conformation, is predicted to be more stable than the trans isomer, which is locked in a higher-energy axial-equatorial conformation. The energy difference is expected to be approximately 1.27 kcal/mol.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, separation, and stereochemical analysis of the cis and trans isomers of this compound. The provided protocols and theoretical framework offer a solid foundation for researchers working with this and related fluorinated carbocyclic systems. The unique conformational properties imparted by the gem-difluoro group make these molecules valuable building blocks for applications in drug discovery and materials science, where precise control of three-dimensional structure is paramount.

References

- Hauser, C. R.; Hudson, Jr., B. E. The Claisen Condensation. Organic Reactions1942, 1, 266-302.

- Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011, 15, 1-203.

- Toda, F.; Suzuki, T.; Higa, S. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. J. Chem. Soc., Perkin Trans. 11998, 3521-3522.